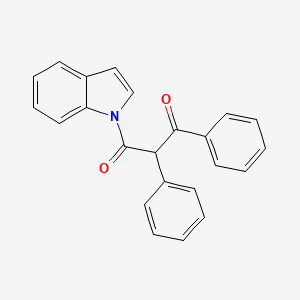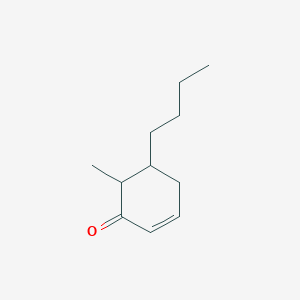
5-Butyl-6-methylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-6-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C11H18O It is a derivative of cyclohexenone, characterized by the presence of butyl and methyl substituents on the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-6-methylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexenone derivatives. For instance, the reaction of 5-methylcyclohex-2-en-1-one with butyl bromide in the presence of a strong base like potassium tert-butoxide can yield the desired product . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the butyl group onto the cyclohexenone ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process may utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction conditions and yields. Catalysts such as palladium or nickel complexes are often employed to facilitate the alkylation process .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-6-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of light or heat.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or organometallic compounds.
Scientific Research Applications
5-Butyl-6-methylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 5-Butyl-6-methylcyclohex-2-en-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
5-Methylcyclohex-2-en-1-one: Similar structure but lacks the butyl group.
Cyclohexenone: The parent compound without any substituents.
6-Methylcyclohex-2-en-1-one: Similar structure but lacks the butyl group.
Uniqueness
5-Butyl-6-methylcyclohex-2-en-1-one is unique due to the presence of both butyl and methyl substituents on the cyclohexene ring. This combination of substituents imparts distinct chemical properties, such as increased hydrophobicity and steric effects, which can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
61214-16-2 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
5-butyl-6-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-3-4-6-10-7-5-8-11(12)9(10)2/h5,8-10H,3-4,6-7H2,1-2H3 |
InChI Key |
YKOKXISIPIKMKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC=CC(=O)C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-({2-[(1-phenoxycyclohexa-2,4-dien-1-yl)oxy]ethyl}sulfanyl)benzene](/img/structure/B14580698.png)
![Benzene-1,3-dicarboxylic acid;4-[3-(9-carboxynonanoyloxy)-2,2-dimethylpropoxy]carbonyl-2,3-dimethylbenzoic acid;ethane-1,2-diol](/img/structure/B14580702.png)
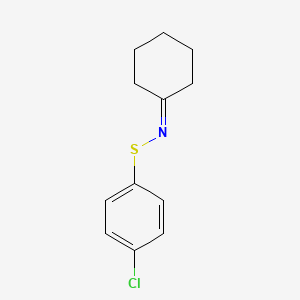
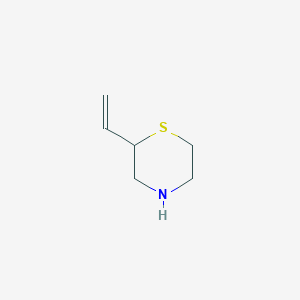
![2,4-Diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B14580717.png)
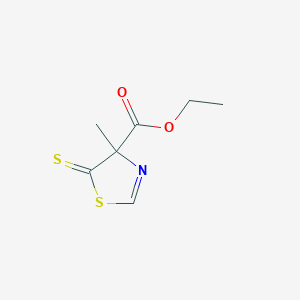
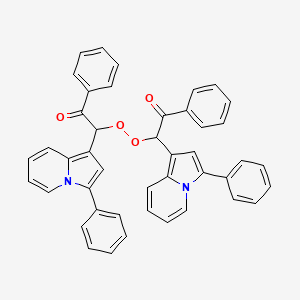
![Methyl [(2-oxo-3-phenylpropyl)sulfanyl]acetate](/img/structure/B14580749.png)
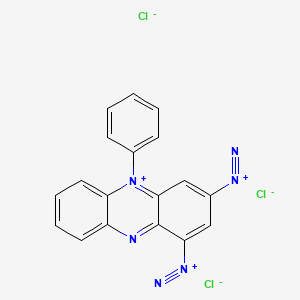
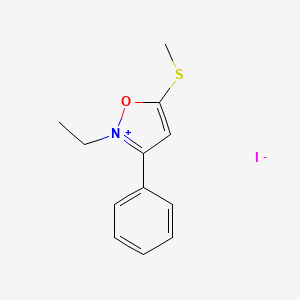
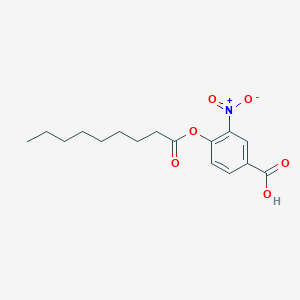
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-3-methyl-](/img/structure/B14580768.png)
![2,3-Bis[(trimethylsilyl)amino]but-2-enedinitrile](/img/structure/B14580774.png)
